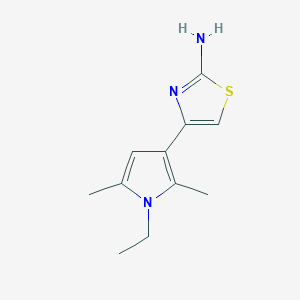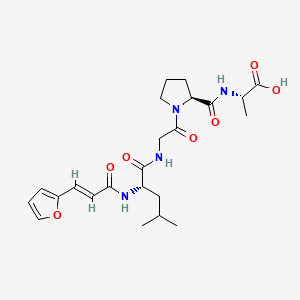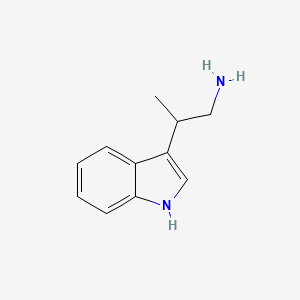
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from commercially available anilines or other precursors. For instance, the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved through a four-step process, including the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring formation . Similarly, other compounds with pyrrole and thiazole rings are synthesized through various reactions, including condensation and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure and properties of these compounds are often characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. Quantum chemical calculations, including DFT and AIM studies, are used to evaluate the formation, stability, and electronic properties of the molecules . These studies provide insights into the molecular geometry, electronic transitions, and intra- and intermolecular interactions, such as hydrogen bonding and charge delocalization.
Chemical Reactions Analysis
The reactivity of the pyrrole and thiazole rings in these compounds is explored through various chemical reactions. For example, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes or alkynes . The transformations of thiazole derivatives into other heterocyclic systems are also reported, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and AIM theory provide details on the strength and nature of hydrogen bonding and other interactions within the molecules. The reactivity descriptors such as Fukui functions and electrophilicity indices help identify reactive sites within the molecules .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A new compound related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine was synthesized and characterized through various methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. This highlights the ongoing research in synthesizing and understanding new compounds in this class (Idhayadhulla et al., 2010).
Chemical Transformations and Applications
- Research includes the development of new chemical transformations involving similar pyrrole and thiazole compounds. This area explores the potential applications of these transformations in various fields, including pharmaceuticals and materials science (Albreht et al., 2009).
Biological Activity and Applications
- Compounds with a structure closely related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine have been evaluated for their biological activities, including antimicrobial and antitumor activities. This suggests potential applications in developing new therapeutics (Gomha et al., 2015).
Molecular Modeling and Drug Design
- These compounds have also been a subject of molecular modeling studies to understand their interactions with biological targets. This is crucial for drug design and development processes (Khidre & Radini, 2021).
Advanced Materials and Sensing Applications
- Some related compounds have been used in the development of advanced materials, such as fluorescent probes, indicating potential applications in sensing and diagnostics (Wang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-ethyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-14-7(2)5-9(8(14)3)10-6-15-11(12)13-10/h5-6H,4H2,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPVRKLXVPDCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)





![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)




